molecular formula C16H16N2O3S B486533 1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole CAS No. 717865-53-7

1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole

Cat. No.: B486533
CAS No.: 717865-53-7
M. Wt: 316.4g/mol
InChI Key: GXRKYVIPXOFNTA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives .

Scientific Research Applications

1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-5-methylphenyl)sulfonylbenzimidazole is unique due to its sulfonyl group, which imparts distinct chemical properties and biological activities compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15-9-8-12(2)10-16(15)22(19,20)18-11-17-13-6-4-5-7-14(13)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKYVIPXOFNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321639
Record name 1-(2-ethoxy-5-methylphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

717865-53-7
Record name 1-(2-ethoxy-5-methylphenyl)sulfonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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